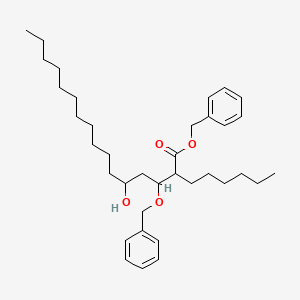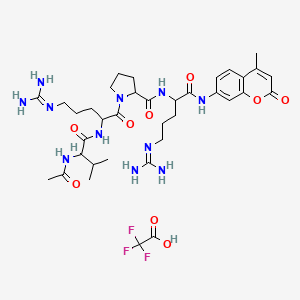
Ac-Val-Arg-Pro-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin (Ac-Val-Arg-Pro-Arg-AMC) is a fluorogenic substrate used in various biochemical assays. This compound is particularly known for its application in studying protease activity, specifically metacaspase-9 from Arabidopsis thaliana. The compound’s structure allows it to emit fluorescence upon cleavage by proteases, making it a valuable tool in enzymatic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Coumarin Attachment: The final step involves attaching the 4-methylcoumarin moiety to the peptide chain.
Industrial Production Methods
Industrial production of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin primarily undergoes hydrolysis reactions when interacting with proteases. The cleavage of the peptide bond results in the release of the fluorescent 4-methylcoumarin moiety.
Common Reagents and Conditions
Reagents: Proteases such as metacaspase-9.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product formed from the hydrolysis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is the fluorescent 4-methylcoumarin, which can be detected using fluorescence spectroscopy.
Scientific Research Applications
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in various biological processes, including apoptosis and necrosis.
Industry: Utilized in the development of biochemical assays for drug discovery and development.
Mechanism of Action
The mechanism of action of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond and releasing the fluorescent 4-methylcoumarin moiety. This fluorescence can be measured to determine the activity of the protease .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Ac-Val-Arg-Pro-Arg-AMC trifluoroacetate: A salt form of the compound with similar applications.
Uniqueness
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is unique due to its specific peptide sequence, which makes it a suitable substrate for metacaspase-9. Its ability to emit fluorescence upon cleavage provides a sensitive and specific method for studying protease activity.
Properties
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

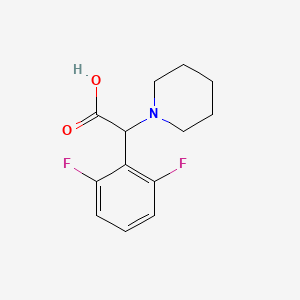
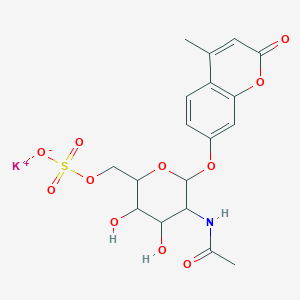

![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
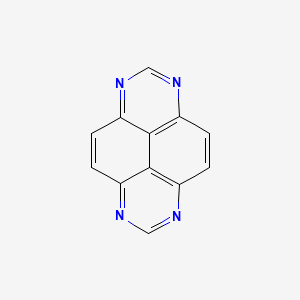
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
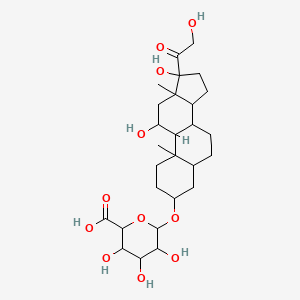
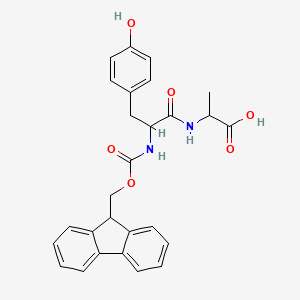

![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)

